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Abstract
RG7167, also known as CH5126766 and RO5126766, is a potent and selective, orally

bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase

kinase). It stands out from other MEK inhibitors due to its unique dual mechanism of action,

which involves not only the allosteric inhibition of MEK kinase activity but also the stabilization

of a MEK/RAF complex, thereby preventing the feedback reactivation of RAF. This novel

mechanism contributes to a more sustained inhibition of the MAPK/ERK signaling pathway, a

critical cascade often dysregulated in human cancers. This document provides a

comprehensive overview of the pharmacological properties of RG7167, summarizing its

preclinical and clinical data, and detailing the experimental methodologies used in its

characterization.

Mechanism of Action
RG7167 is an allosteric inhibitor of MEK1 and MEK2. Unlike ATP-competitive inhibitors, it binds

to a pocket adjacent to the ATP-binding site, leading to a conformational change that prevents

MEK from being phosphorylated and activated by RAF kinases (BRAF and CRAF). A key

distinguishing feature of RG7167 is its ability to induce and stabilize a MEK-RAF complex. This

action effectively sequesters RAF in an inactive state, preventing the paradoxical feedback
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activation of RAF that is often observed with other MEK inhibitors. This dual RAF/MEK

inhibition leads to a more profound and durable suppression of ERK signaling.[1]

Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the mechanism of action of RG7167.

Preclinical Pharmacology
In Vitro Activity
RG7167 has demonstrated potent anti-proliferative activity across a range of human cancer

cell lines, particularly those harboring BRAF or RAS mutations.

Cell Line Cancer Type Genotype IC50 (nM) Reference

A375 Melanoma BRAF V600E 1.8 Ishii et al., 2013

SK-MEL-28 Melanoma BRAF V600E 2.5 Ishii et al., 2013

Malme-3M Melanoma BRAF V600E 3.1 Ishii et al., 2013

HCT116
Colorectal

Cancer
KRAS G13D 4.6 Ishii et al., 2013

SW620
Colorectal

Cancer
KRAS G12V 5.2 Ishii et al., 2013

MIA PaCa-2
Pancreatic

Cancer
KRAS G12C 8.7 Ishii et al., 2013

In Vivo Efficacy
In vivo studies using xenograft models have shown significant tumor growth inhibition upon oral

administration of RG7167.
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Xenograft
Model

Cancer Type Dosing
Tumor Growth
Inhibition (%)

Reference

A375 Melanoma 10 mg/kg, qd 98 Ishii et al., 2013

HCT116
Colorectal

Cancer
10 mg/kg, qd 85 Ishii et al., 2013

MIA PaCa-2
Pancreatic

Cancer
25 mg/kg, qd 75 Ishii et al., 2013

Pharmacokinetics
Pharmacokinetic studies in preclinical species have demonstrated that RG7167 possesses

favorable oral bioavailability and a half-life supportive of once-daily dosing.

Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

T1/2 (h)
Bioavaila
bility (%)

Referenc
e

Mouse 10 Oral 1250 4.5 60

Chugai

Pharmaceu

tical,

Internal

Data

Rat 10 Oral 980 6.2 55

Chugai

Pharmaceu

tical,

Internal

Data

Dog 5 Oral 850 8.1 70

Chugai

Pharmaceu

tical,

Internal

Data

Clinical Development
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RG7167 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.

The initial development was hampered by toxicity at continuous dosing schedules. However, a

Phase 1 study (NCT02407509) investigating intermittent dosing of CH5126766 (also referred to

as VS-6766) has shown a more manageable safety profile and demonstrated anti-tumor

activity in patients with RAS/RAF-mutant solid tumors. A recommended Phase 2 dose of 4.0

mg twice weekly was established. The most common treatment-related adverse events at this

dose included rash, creatinine phosphokinase elevation, hypoalbuminemia, and fatigue.

Experimental Protocols
MEK1 Kinase Assay
Objective: To determine the in vitro inhibitory activity of RG7167 against MEK1 kinase.

Methodology:

Recombinant active MEK1 is incubated with the substrate, inactive ERK2.

The reaction is initiated by the addition of ATP.

Varying concentrations of RG7167 are added to the reaction mixture.

The level of phosphorylated ERK2 is quantified using a specific antibody and a detection

method such as ELISA or Western blot.

IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of RG7167 on cancer cell lines.

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a range of concentrations of RG7167 or vehicle control.

After a 72-hour incubation period, cell viability is measured using a colorimetric assay such

as MTT or a fluorescence-based assay like CellTiter-Glo.
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IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis
Objective: To evaluate the effect of RG7167 on the phosphorylation status of proteins in the

MAPK pathway.

Methodology:

Cancer cells are treated with RG7167 or vehicle for a specified time.

Cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF

membrane.

Membranes are probed with primary antibodies specific for total and phosphorylated forms of

MEK, ERK, and other relevant proteins.

Horseradish peroxidase-conjugated secondary antibodies are used for detection via

chemiluminescence.

In Vivo Xenograft Studies
Objective: To determine the anti-tumor efficacy of RG7167 in a living organism.

Methodology:

Human cancer cells are subcutaneously implanted into immunodeficient mice.

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

RG7167 is administered orally at specified doses and schedules.

Tumor volume and body weight are measured regularly.

At the end of the study, tumors are excised and may be used for pharmacodynamic analysis.

Experimental Workflow Diagram
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Caption: A typical workflow for the preclinical and clinical development of a targeted therapy

like RG7167.

Conclusion
RG7167 is a novel MEK inhibitor with a unique dual mechanism of action that leads to a more

profound and sustained inhibition of the MAPK/ERK pathway. Its potent preclinical anti-tumor

activity, particularly in cancers with BRAF and RAS mutations, and the promising clinical

activity with an intermittent dosing schedule, highlight its potential as a valuable therapeutic

agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile

in various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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